

Commercial Suppliers and Technical Guide for 2-Ethylbenzenethiol

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Compound of Interest

Compound Name: 2-Ethylbenzenethiol

Cat. No.: B1308049

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Ethylbenzenethiol**, including its commercial availability, key technical data, and relevant experimental protocols for its application in research and drug development.

Introduction to 2-Ethylbenzenethiol

2-Ethylbenzenethiol, also known as 2-ethylthiophenol, is an organosulfur compound with the chemical formula $C_8H_{10}S$. It is a colorless to light yellow liquid with a characteristic pungent, roasted odor.[1][2] In the context of drug development and biochemical research, it is notably recognized as a potent inhibitor of ethylbenzene dehydrogenase.[3] This property makes it a valuable tool for studying anaerobic hydrocarbon metabolism and for potential applications in designing specific enzyme inhibitors.

Commercial Availability

A variety of chemical suppliers offer **2-Ethylbenzenethiol** in different purities and quantities, catering to a range of research and development needs. The following tables summarize the offerings from several prominent suppliers.

Table 1: Major Commercial Suppliers of 2-Ethylbenzenethiol

Supplier	Website	Notes
Santa Cruz Biotechnology	scbt.com	Offers the product for research use, highlighting its function as an enzyme inhibitor.[3]
Sigma-Aldrich (Merck)	sigmaaldrich.com	A major supplier of chemicals for research and development.
The Good Scents Company	thegoodscentscompany.com	Lists various suppliers and provides detailed information on organoleptic properties.[4]
ChemicalBook	chemicalbook.com	A platform that connects buyers with numerous chemical manufacturers and suppliers.[1]
ChemScene	chemscene.com	Provides 2-Ethylbenzenethiol with a specified purity of ≥98%. [5]
BOC Sciences	bocsci.com	A supplier of a wide range of chemicals for the pharmaceutical industry.
TCI America	tcichemicals.com	A global manufacturer of specialty organic chemicals.

Table 2: Product Specifications of 2-Ethylbenzenethiol from Various Suppliers

Supplier/Source	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Santa Cruz Biotechnology	Research Grade	4500-58-7	C ₈ H ₁₀ S	138.23[3]
Sigma-Aldrich (from SDS)	-	4500-58-7	C ₈ H ₁₀ S	138.23
ChemScene	≥98%	4500-58-7	C ₈ H ₁₀ S	138.23[5]
ChemicalBook (various)	Up to 99%	4500-58-7	C ₈ H ₁₀ S	138.23[1]
The Good Scents Company	94.00 to 100.00%	4500-58-7	C ₈ H ₁₀ S	138.23[4]

Table 3: Physical and Chemical Properties of 2-Ethylbenzenethiol

Property	Value	Source
Boiling Point	203-205 °C	[6]
Density	1.025 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.5682	[1]
Flash Point	80 °C (176 °F)	[7]
Solubility	Soluble in alcohol; Insoluble in water	[4]
Appearance	Colorless to light yellow liquid	[1]
Odor	Pungent, roasted, sulfurous	[1][4]

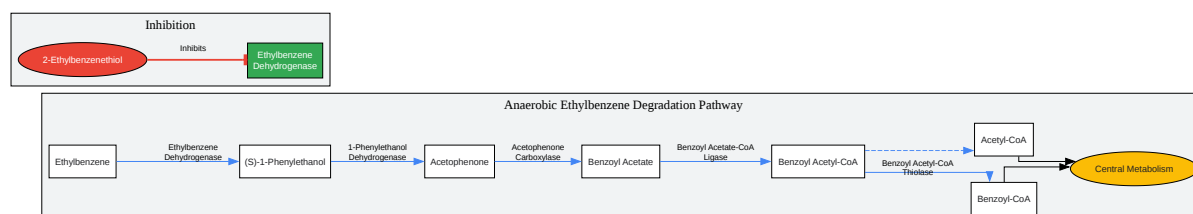
Biological Activity and Signaling Pathway

The primary reported biological activity of **2-Ethylbenzenethiol** is its potent inhibition of ethylbenzene dehydrogenase.[3] This enzyme is crucial in the anaerobic degradation pathway

of ethylbenzene, a component of BTEX (benzene, toluene, ethylbenzene, and xylenes) pollutants.

The anaerobic degradation of ethylbenzene is initiated by ethylbenzene dehydrogenase, which catalyzes the hydroxylation of ethylbenzene to (S)-1-phenylethanol.[8] This is the first and rate-limiting step in the metabolic pathway. The pathway then proceeds through several intermediates to ultimately form benzoyl-CoA, which enters central metabolism.[9][10]

The inhibitory action of **2-Ethylbenzenethiol** on ethylbenzene dehydrogenase makes it a valuable chemical probe for studying this pathway and for investigating the mechanism of this novel enzyme.



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Anaerobic degradation pathway of ethylbenzene and inhibition by **2-Ethylbenzenethiol**.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **2-Ethylbenzenethiol**.

General Handling and Safety Precautions

2-Ethylbenzenethiol is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is irritating to the eyes, respiratory system, and skin.[2] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety information.[7][11]

Protocol for Ethylbenzene Dehydrogenase Inhibition Assay

This protocol is adapted from methodologies described for assaying ethylbenzene dehydrogenase activity and can be used to evaluate the inhibitory effect of **2-Ethylbenzenethiol**. [12][13]

Materials:

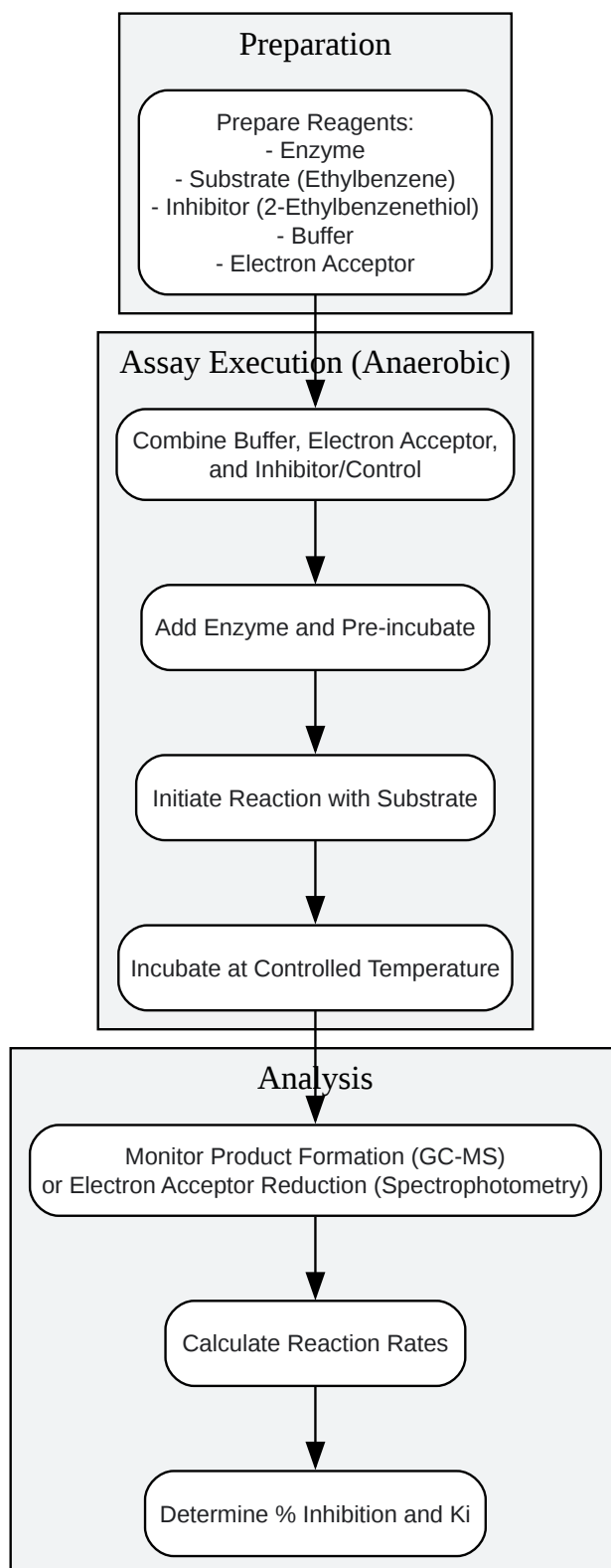
- Purified or cell-free extract containing ethylbenzene dehydrogenase
- **2-Ethylbenzenethiol** (inhibitor)
- Ethylbenzene (substrate)
- p-Benzoquinone or ferricenium tetrafluoroborate (artificial electron acceptor)[12][13]
- 100 mM Tris-HCl buffer (pH 7.5)
- Solvent for inhibitor (e.g., DMSO or ethanol)
- Gas chromatograph-mass spectrometer (GC-MS) or a spectrophotometer
- Anaerobic glove box or chamber

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **2-Ethylbenzenethiol** in a suitable solvent.
 - Prepare a stock solution of ethylbenzene.

- Prepare the assay buffer (100 mM Tris-HCl, pH 7.5).
- Prepare a stock solution of the electron acceptor.
- Enzyme Assay:
 - The assay should be performed under anaerobic conditions to prevent oxygen interference.
 - In a reaction vial, combine the Tris-HCl buffer, the electron acceptor, and the desired concentration of **2-Ethylbenzenethiol** (or solvent control).
 - Add the enzyme preparation to the reaction mixture and pre-incubate for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.
 - Initiate the reaction by adding the substrate, ethylbenzene.
 - Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
- Detection of Product Formation:
 - The activity of ethylbenzene dehydrogenase can be monitored by measuring the formation of (S)-1-phenylethanol using GC-MS.
 - Alternatively, the reduction of the artificial electron acceptor can be monitored spectrophotometrically. For example, the decrease in absorbance of ferricenium can be followed at 290 nm.[\[13\]](#)
- Data Analysis:
 - Determine the rate of the enzymatic reaction in the presence and absence of **2-Ethylbenzenethiol**.
 - Calculate the percentage of inhibition caused by **2-Ethylbenzenethiol** at different concentrations.
 - To determine the inhibition constant (K_i) and the type of inhibition (e.g., competitive, non-competitive, or mixed), perform the assay with varying concentrations of both the

substrate and the inhibitor and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Michaelis-Menten plots).



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Workflow for Ethylbenzene Dehydrogenase Inhibition Assay.

Application in Organic Synthesis

Thiophenols, including **2-Ethylbenzenethiol**, are versatile reagents in organic synthesis. They can participate in various reactions, such as nucleophilic aromatic substitution, Michael additions, and as precursors for the synthesis of sulfur-containing heterocyclic compounds. While specific high-yield synthetic protocols utilizing **2-Ethylbenzenethiol** are proprietary or scattered in specialized literature, its reactivity is analogous to other thiophenols.

Conclusion

2-Ethylbenzenethiol is a commercially available chemical with significant potential for researchers in biochemistry and drug development, primarily as a potent inhibitor of ethylbenzene dehydrogenase. This guide provides a comprehensive overview of its suppliers, technical specifications, and detailed protocols for its application in enzyme inhibition studies. Proper handling and adherence to safety guidelines are paramount when working with this compound. The information and experimental designs presented herein are intended to facilitate further research into the mechanisms of anaerobic hydrocarbon metabolism and the development of novel enzyme inhibitors.

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